molecular formula C10H14N2O2 B13161843 ethyl N-(4-aminophenyl)-N-methylcarbamate

ethyl N-(4-aminophenyl)-N-methylcarbamate

Cat. No.: B13161843
M. Wt: 194.23 g/mol
InChI Key: LEIXYDVFMCKKLG-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

The study of ethyl N-(4-aminophenyl)-N-methylcarbamate is deeply rooted in the extensive research history of carbamates, which are recognized for their diverse applications and unique chemical properties. nih.govresearchgate.net

The synthesis of carbamates has evolved significantly over the years, moving from classical methods to more advanced and safer protocols. nih.gov Historically, the preparation of N-methyl carbamates often involved the use of highly toxic methyl isocyanate reacted with phenols or naphthols. google.com Other traditional methods for forming the carbamate linkage include the Hofmann, Curtius, and Lossen rearrangements. nih.govacs.org

Modern synthetic chemistry offers several alternative pathways to carbamates, avoiding hazardous reagents like phosgene. nih.gov Common contemporary methods that could be applied to the synthesis of this compound include:

The reaction of alcohols with isocyanates. wikipedia.org

The coupling of amines with chloroformates. wikipedia.org

Reductive carbonylation of nitroaromatics. nih.gov

The use of carbamoyl (B1232498) transfer reagents. nih.gov

Three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. nih.gov

These methods provide versatile routes for accessing a wide array of carbamate structures for further investigation.

Table 1: General Synthetic Methods for Carbamate Formation

Method Reactants Key Features
Isocyanate Reaction Alcohol + Isocyanate A common and direct method for urethane (B1682113) synthesis. nih.gov
Chloroformate Coupling Alcohol/Phenol (B47542) + Phosgene, then Amine A traditional, though hazardous, route. nih.gov
Rearrangement Reactions Acyl Azides (Curtius), Amides (Hofmann) Classic name reactions leading to isocyanate intermediates. nih.gov
Carbonylation Nitroaromatics or Amines + Carbon Monoxide Involves the incorporation of CO into the molecule. nih.gov

| CO₂ Utilization | Amine + CO₂ + Alkyl Halide | A greener chemistry approach using carbon dioxide as a C1 source. nih.govtaylorandfrancis.com |

The carbamate group is a prominent structural motif in medicinal chemistry, materials science, and agrochemistry. nih.govnih.gov Structurally, it can be viewed as a hybrid of an amide and an ester, conferring a unique set of properties. nih.gov This "amide-ester" combination results in high chemical stability. nih.gov

Key features of the carbamate motif include:

Peptide Bond Isostere: Carbamates are frequently used as a surrogate for the peptide bond in medicinal chemistry due to their proteolytic stability and ability to permeate cell membranes. nih.govacs.org

Hydrogen Bonding: The functionality can participate in hydrogen bonding through both the carbonyl group and the N-H group (in N-unsubstituted or monosubstituted carbamates), which is crucial for molecular interactions with biological targets. nih.govacs.org

Protecting Group: In organic synthesis, particularly in peptide chemistry, carbamate-forming groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are essential for protecting amine functionalities. nih.govwikipedia.org

Modulation of Properties: The substituents on the nitrogen and oxygen atoms of the carbamate can be varied to fine-tune biological activity and pharmacokinetic properties. nih.govresearchgate.net

The structure of this compound, featuring this motif, suggests its potential for exploration in these areas.

Scope of Academic Investigation

Academic investigation into specific carbamates like this compound involves a combination of theoretical analysis and practical characterization to understand its structure, properties, and potential applications.

Theoretical and computational studies provide deep insights into the fundamental properties of carbamates. A central feature is the amide resonance, where the nitrogen lone pair delocalizes into the carbonyl group. nih.govacs.org This resonance imparts a degree of double-bond character to the C-N bond, leading to a planar structure and restricted rotation. nih.gov

Theoretical investigations on carbamates typically focus on:

Rotational Barriers: Estimating the energy barrier for rotation around the C–N bond helps to quantify the extent of amide resonance. nih.govnih.gov

Reaction Mechanisms: Computational chemistry is used to model reaction pathways, such as their degradation mechanisms when exposed to radicals in atmospheric chemistry. researchgate.net

These theoretical frameworks are essential for predicting the physicochemical properties and reactivity of this compound.

The characterization of carbamates relies on a suite of well-established analytical techniques to confirm structure, purity, and quantity. Given the thermal lability of many carbamates, chromatographic methods are particularly favored. taylorfrancis.com

Table 2: Common Analytical Techniques for Carbamate Characterization

Technique Application
High-Performance Liquid Chromatography (HPLC) The preferred method for separating thermally labile compounds like carbamates. taylorfrancis.comresearchgate.net Often coupled with UV or fluorescence detectors. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful combination for the identification and quantification of carbamates, providing both separation and structural information. researchgate.netnih.gov
Gas Chromatography (GC) Can be used for more thermally stable carbamates, often requiring derivatization. taylorfrancis.com
Mass Spectrometry (MS) Provides molecular weight and fragmentation data essential for structural elucidation. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the detailed molecular structure and study conformational dynamics. |

These methods are standard for analyzing carbamate compounds and would be the primary tools for any academic investigation of this compound. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(4-aminophenyl)-N-methylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3

InChI Key

LEIXYDVFMCKKLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis of the Carbamate (B1207046) Moiety

The spatial arrangement and energetic landscape of the carbamate group are fundamental to its interaction with biological targets.

This pseudo-double bond character creates a significant energy barrier to rotation around the C–N bond, leading to the potential existence of syn and anti isomers. nih.gov The rotational barrier in carbamates has been extensively studied using both theoretical and experimental methods. nih.govacs.org These studies have shown that the energy barrier is approximately 3-4 kcal/mol lower than that of corresponding amides, a difference attributed to electronic and steric effects from the ester oxygen atom. nih.govacs.orgresearchgate.net

The magnitude of this rotational barrier is sensitive to the substituents attached to the nitrogen atom. For instance, the barrier for a typical N-alkylcarbamate is around 16 kcal/mol. nih.gov This value decreases when an aryl group is attached to the nitrogen, as seen in N-phenylcarbamates where the barrier is lowered to 12.5 kcal/mol. nih.gov The barrier can be further reduced by strongly electron-withdrawing groups, such as in N-(2-pyrimidyl)carbamates, where it can be less than 9 kcal/mol. nih.gov Research on N-aryl carbamates has demonstrated a clear linear free energy relationship: electron-donating groups on the aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. researchgate.net

Table 1: C-N Bond Rotational Energy Barriers in Various Carbamate Structures
Carbamate TypeApproximate Rotational Barrier (kcal/mol)Reference
N-Alkylcarbamate~16 nih.gov
N-Phenylcarbamate12.5 nih.gov
N-(2-Pyrimidyl)carbamate<9 nih.gov
N-Aryl Carbamate (with electron-donating groups)Increased Barrier researchgate.net
N-Aryl Carbamate (with electron-withdrawing groups)Decreased Barrier researchgate.net

The carbamate functionality is adept at participating in various non-covalent interactions, particularly hydrogen bonding, which is critical for molecular recognition at a biological target. nih.govacs.org The group possesses both hydrogen bond donor and acceptor capabilities. nih.gov The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. nih.govacs.orgnih.gov These interactions can be either intramolecular, helping to stabilize a specific conformation, or intermolecular, facilitating binding to a receptor or enzyme. nih.govacs.org The balance between these interactions can influence the equilibrium between syn and anti rotamers. acs.org

Table 2: Hydrogen Bonding Capabilities of the Carbamate Moiety
Component of CarbamateHydrogen Bonding RoleReference
Carbonyl Oxygen (C=O)Acceptor nih.govacs.orgnih.gov
Amine Hydrogen (N-H)Donor nih.govacs.orgnih.gov

Carbamate as a Scaffold in Medicinal Chemistry Research

The unique structural and chemical properties of carbamates make them a valuable scaffold in drug design and discovery. noaa.govresearchgate.netacs.org

In the field of peptidomimetics, the carbamate group is frequently employed as a bioisostere, or surrogate, for the amide (peptide) bond. nih.govacs.org Peptide-based drugs often suffer from poor metabolic stability due to cleavage by proteases, as well as low bioavailability. nih.gov Replacing a native amide bond with a carbamate linkage can confer resistance to enzymatic degradation by peptidases. nih.govacs.org Furthermore, the carbamate's chemical nature can improve permeability across cell membranes, enhancing the drug-like properties of the molecule. nih.govacs.orgnih.gov

The carbamate moiety plays a direct role in how a drug molecule recognizes and binds to its biological target. nih.govacs.orgnoaa.gov The conformational rigidity imposed by the C-N bond's partial double-bond character helps to pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. nih.govacs.org The hydrogen bonding capabilities of the carbamate are also crucial for establishing specific interactions within a binding pocket, anchoring the ligand to the target enzyme or receptor. nih.govacs.org By making substitutions at the N- and O-termini of the carbamate, medicinal chemists can fine-tune these binding interactions and modulate the biological properties of the compound. nih.govacs.org

Carbamates are a cornerstone of prodrug design, a strategy used to overcome pharmaceutical and pharmacokinetic barriers of an active drug molecule. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov Carbamate linkages are used to mask polar functional groups, such as amines or hydroxyls, in a parent drug. nih.govijpcbs.com This masking can improve oral absorption, increase metabolic stability against first-pass metabolism, or enhance solubility. nih.govijpcbs.com

A key design principle for a carbamate-based prodrug is that the linkage must be stable enough to survive transit to its target site but labile enough to be cleaved at a suitable rate to release the active drug. nih.govacs.orgnih.gov This cleavage is typically mediated by endogenous enzymes, most commonly esterases, which hydrolyze the carbamate bond. nih.govijpcbs.com The rate of this hydrolysis is a critical factor determining the duration and intensity of the drug's pharmacological effect. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For carbamate derivatives, including ethyl N-(4-aminophenyl)-N-methylcarbamate, QSAR models offer a predictive framework to guide the synthesis of more potent and selective analogs. researchgate.netplos.org These computational models are instrumental in understanding the influence of various physicochemical properties on the compound's efficacy.

Development of Predictive Models for Molecular Properties

The development of predictive QSAR models for compounds like this compound involves a systematic approach. Initially, a dataset of structurally related carbamate derivatives with known biological activities is compiled. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. mdpi.com

For a series of carbamate derivatives, multiple linear regression (MLR) is a common technique used to build the QSAR model. researchgate.net The quality and predictive power of the model are assessed using several statistical parameters. A robust QSAR model is characterized by a high squared correlation coefficient (R²), adjusted R² (R²adj), and a significant F-test value. plos.org Internal and external validation techniques, such as leave-one-out cross-validation (Q²CV) and validation on an external test set (R²test), are crucial to ensure the model's reliability and predictive accuracy. researchgate.netplos.org

An example of statistical parameters for a hypothetical QSAR model developed for a series of carbamate derivatives is presented below.

Statistical ParameterValueDescription
0.81Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.
R²adj0.78Adjusts the R² value for the number of terms in the model.
Q²cv0.56A measure of the model's predictive ability from leave-one-out cross-validation.
R²test0.82Represents the predictive power of the model on an external test set.
F-value67.4Indicates the statistical significance of the regression model.

This table represents hypothetical data based on QSAR studies of similar carbamate derivatives.

In Silico Affinity Modeling and Binding Free Energy Calculations

In silico affinity modeling is a computational technique used to predict the binding affinity between a ligand, such as this compound, and its biological target. This is often achieved through molecular docking simulations followed by more rigorous binding free energy calculations. nih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. plos.org Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy. nih.gov These methods provide a more accurate estimation of the binding affinity by considering the energies of the ligand, the receptor, and the complex in both the gas phase and in a solvent environment. nih.gov

The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_sol - TΔS

Where:

ΔE_MM is the molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) energies. nih.gov

ΔG_sol is the solvation free energy, which is the sum of the polar (ΔG_GB or ΔG_PB) and non-polar (ΔG_SA) contributions. nih.gov

TΔS represents the change in conformational entropy upon binding. nih.gov

A hypothetical breakdown of binding free energy components for a carbamate derivative is shown in the table below.

Energy ComponentValue (kcal/mol)
ΔE_vdW-45.8
ΔE_ele-20.5
ΔE_MM-66.3
ΔG_GB15.2
ΔG_SA-5.1
ΔG_sol10.1
ΔG_bind -56.2

This table represents hypothetical data based on binding free energy calculations of similar compounds.

Theoretical Descriptors for Structure-Activity Correlation

The correlation between the structure of a compound and its biological activity in QSAR models is established through the use of theoretical descriptors. mdpi.com These descriptors can be categorized into several classes, including physicochemical, topological, and quantum chemical descriptors.

For carbamate derivatives, studies have shown that a combination of descriptors often yields the most predictive QSAR models. researchgate.net Physicochemical descriptors such as molar refractivity (MR) and molecular weight (MW) can be important. researchgate.net Topological indices, which describe the connectivity of atoms in a molecule, like the Balaban centric index (BAC) and Weiner index (W), have also been found to correlate with biological activity. researchgate.net

Quantum chemical descriptors, derived from quantum mechanical calculations, provide insights into the electronic properties of the molecule. For instance, the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are often used. nih.gov The Connolly Accessible Area, which is related to the molecule's shape and size, can also be a significant descriptor. nih.gov

A selection of theoretical descriptors that could be relevant for a QSAR study of this compound is listed below.

Descriptor TypeDescriptor NameSymbolSignificance in SAR
PhysicochemicalMolar RefractivityMRRelated to the volume of the molecule and polarizability. researchgate.net
PhysicochemicalMolecular WeightMWRepresents the size of the molecule. researchgate.net
TopologicalBalaban Centric IndexBACA distance-based topological index. researchgate.net
TopologicalWeiner IndexWRepresents the sum of distances between all pairs of atoms. researchgate.net
Quantum ChemicalEnergy of LUMOE_LUMORelates to the electron-accepting ability of the molecule. nih.gov
GeometricalConnolly Accessible Area-Represents the solvent-accessible surface area. nih.gov

Enzymatic Interactions and Inhibition Mechanisms

Studies on Acetylcholinesterase Inhibition (Molecular Mechanism)

Carbamates, particularly N-methylcarbamates, are well-established inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibitory mechanism of carbamates is distinct from that of organophosphates and is characterized as a "pseudo-irreversible" or "slow-reversible" process.

The molecular mechanism involves a two-step reaction. Initially, the carbamate inhibitor binds to the active site of AChE. The catalytic serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl carbon of the carbamate ester. This results in the formation of a transient tetrahedral intermediate. Subsequently, the alcohol or phenol (B47542) leaving group (in this case, likely a derivative of 4-amino-N-methylaniline) is displaced, and a stable, carbamylated enzyme is formed.

This carbamylated AChE is temporarily inactive because the serine residue is blocked, preventing the hydrolysis of acetylcholine. The enzyme's activity is only restored upon the hydrolysis of the carbamate-enzyme bond, a process known as decarbamylation. This decarbamylation step is significantly slower than the deacetylation that occurs when AChE is bound to its natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme. The rates of carbamylation and decarbamylation are critical determinants of the inhibitor's potency and duration of action and are influenced by the structure of both the N-alkyl substituent and the leaving group. nih.gov For instance, studies on various N-methyl, N-alkyl carbamates have shown that the carbamylation rate is highest when the N-substituent is methyl, hexyl, or cyclohexyl, and lower when it is ethyl, suggesting a delicate balance between the size of the residue and its rotational freedom. nih.gov

Interaction with Other Target Enzymes and Receptors

In addition to acetylcholinesterase, many carbamate inhibitors also interact with butyrylcholinesterase (BChE), a related serine hydrolase found in plasma, liver, and the nervous system. nih.gov While AChE is highly specific for acetylcholine, BChE can hydrolyze a broader range of esters. nih.gov The inhibition of BChE by carbamates follows the same carbamylation mechanism as with AChE. However, the relative inhibitory potency (selectivity) against AChE versus BChE can be modulated by structural modifications to the carbamate molecule. nih.gov The wider active site gorge of BChE compared to AChE means that its inhibition is often less influenced by the size of the N-alkyl group and more dependent on the structure of the leaving group. nih.gov

Some carbamate derivatives have been specifically designed to interact with other enzymes. For example, certain novel carbamate esters have been developed to release inhibitors of monoamine oxidase-B (MAO-B) upon their breakdown, aiming for a multi-target therapeutic approach in neurodegenerative diseases. nih.gov While there is no specific evidence, the presence of the primary aromatic amine in this compound suggests a potential for interactions with enzymes involved in aromatic amine metabolism, although this remains speculative without direct experimental data.

Metabolic Pathways and Biotransformation Research

The biotransformation of carbamates is a critical process that typically leads to detoxification and facilitates their elimination from the body. The metabolism proceeds through Phase I reactions (hydrolysis and oxidation) followed by Phase II reactions (conjugation).

Hydrolysis Mechanisms (e.g., N-Methyl vs. N-Dimethyl Derivatives)

The primary and most crucial step in the metabolic degradation of carbamate pesticides is the hydrolysis of the ester linkage. nih.gov This reaction is catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases, which are abundant in the liver and other tissues. nih.govnih.gov The hydrolysis of this compound would break the ester bond to yield ethyl alcohol, 4-amino-N-methylaniline, and carbamic acid. The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide.

The rate of hydrolysis is a key factor in the compound's biological activity and persistence. The stability of the carbamate moiety can vary significantly based on its substituents. acs.orgnih.gov While direct comparative data for N-methyl versus N-dimethyl derivatives of the target compound are not available, general trends have been observed for other carbamates. The metabolic lability of carbamates often follows a general pattern, with aryl-O-CO-NH-alkyl structures being relatively susceptible to hydrolysis. acs.org

General Metabolic Lability of Carbamate Structures
Carbamate StructureRelative Rate of Hydrolysis
Aryl-OCO-NH-AlkylHigh
Alkyl-OCO-NH-AlkylModerate
Alkyl-OCO-N(Alkyl)₂Moderate
Aryl-OCO-N(Alkyl)₂Moderate-Low
Alkyl-OCO-NH-ArylLow
Cyclic CarbamatesVery Low

This table is based on generalized trends reported for various carbamate compounds and may not be directly representative of this compound. acs.org

Oxidative Biotransformations (e.g., Hydroxylation, O-Dealkylation, N-Methyl Hydroxylation, N-Dealkylation)

Alongside hydrolysis, oxidative reactions mediated primarily by cytochrome P450 (CYP) enzymes represent a major Phase I metabolic pathway for N-methylcarbamates. wgtn.ac.nztandfonline.com Studies on analogous compounds like m-tolyl N-methylcarbamate and m-tert-butylphenyl N-methylcarbamate have elucidated several common oxidative routes. nih.govtandfonline.com

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at positions ortho or para to the existing substituents. For this compound, this could lead to the formation of catechol or hydroquinone derivatives.

N-Methyl Hydroxylation: The N-methyl group is a primary target for oxidation, forming an unstable N-hydroxymethyl metabolite. This intermediate readily loses formaldehyde to yield an N-demethylated carbamate. This N-demethylation is a common detoxification pathway, as the resulting secondary amine carbamates are often less potent AChE inhibitors. nih.govjst.go.jp

Oxidation of Ring Substituents: If there were other alkyl groups on the aromatic ring, they would also be susceptible to oxidation (e.g., hydroxylation of a methyl group to a benzyl alcohol derivative). tandfonline.com

Oxidation of the Amino Group: The primary aromatic amine (the -NH₂) is also a potential site for oxidation, which could lead to nitroso or hydroxylamine metabolites.

These oxidative transformations result in more polar metabolites that are more readily excreted or can serve as substrates for Phase II conjugation reactions. jst.go.jp

Common Phase I Oxidative Reactions for N-Aryl-N-Methylcarbamates
Reaction TypeMetabolite FormedSignificance
Aromatic Ring HydroxylationPhenolic DerivativesIncreases polarity; creates site for conjugation
N-Methyl HydroxylationN-Hydroxymethyl CarbamateIntermediate for N-demethylation
N-Dealkylation (N-Demethylation)N-H CarbamateOften results in detoxification
Alkyl Group OxidationHydroxylated Alkyl DerivativesIncreases polarity

This table summarizes findings from studies on various N-methylcarbamate insecticides. nih.govwgtn.ac.nztandfonline.com

Conjugation Pathways (e.g., Glucuronidation, Sulfation, Mercapturic Acid Derivatives)

Phase II conjugation reactions are the final step in the metabolism of many xenobiotics, including carbamates. These reactions involve the attachment of endogenous, water-soluble molecules to the Phase I metabolites, which greatly increases their water solubility and facilitates their excretion in urine or bile.

Glucuronidation and Sulfation: The phenolic metabolites produced from both hydrolysis and oxidative hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). tandfonline.com This results in the formation of O-glucuronide and O-sulfate conjugates, which are highly polar and readily eliminated. tandfonline.com

Conjugation of the Amino Group: The primary aromatic amine of the parent compound or its metabolites is also a target for conjugation. Potential pathways include N-acetylation, catalyzed by N-acetyltransferases (NATs), as well as direct N-glucuronidation or N-sulfation to form sulfamates. taylorfrancis.comuomustansiriyah.edu.iq

An in-depth examination of the biochemical and cellular activities of this compound reveals potential interactions with key enzymatic systems and cellular pathways. While direct research on this specific molecule is limited, studies on structurally related aromatic carbamates and N-substituted anilines provide a framework for understanding its likely biological behavior.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components from a mixture. For a polar compound like ethyl N-(4-aminophenyl)carbamate, several advanced chromatographic methods are particularly suitable.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of N-methylcarbamates due to their thermal instability, which often complicates gas chromatography. researchgate.nettaylorfrancis.com Reversed-phase HPLC (RP-HPLC) is typically the preferred mode for separation. fishersci.com In RP-HPLC, a nonpolar stationary phase, commonly octadecylsilyl (C18), is used with a polar mobile phase. epa.gov

For compounds like ethyl N-(4-aminophenyl)carbamate, which may lack a strong chromophore for UV detection, post-column derivatization is a common strategy to enhance detection sensitivity and specificity. fishersci.comyoutube.com This process involves the online hydrolysis of the carbamate (B1207046) to yield methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent product, detectable at low concentrations. shodexhplc.comastm.org

Specific liquid chromatography-mass spectrometry (LC-MS) methods have been documented for ethyl N-(4-aminophenyl)carbamate, providing high selectivity and structural information. nih.gov

Table 1: HPLC and LC-MS Conditions for Ethyl N-(4-aminophenyl)carbamate Analysis

Parameter Condition 1
Instrument LC-ESI-QTOF
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)
Mobile Phase Gradient of Water with 0.1% Formic acid (A) and Acetonitrile (B52724) with 0.1% Formic acid (B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Retention Time 4.863 min
Detection ESI-QTOF Mass Spectrometry

| Source | MassBank Record MSBNK-BAFG-CSL2311106841 |

Gas Chromatography-Mass Spectrometry (GC/MS) Methods

Direct analysis of many carbamates by Gas Chromatography (GC) is challenging due to their thermal lability. researchgate.netoup.com At the high temperatures of a standard GC injection port, phenyl N-methylcarbamates can decompose into their corresponding phenol (B47542) and methylisocyanate, leading to inaccurate quantification and potential misidentification. oup.comwiley.com

To overcome this, two main strategies are employed:

Derivatization: Before GC analysis, the carbamate is converted into a more thermally stable and volatile derivative. nih.gov Techniques like silylation or flash methylation in the injection port can be used. scispec.co.thnih.gov For instance, flash methylation of N-aryl carbamates at the amine group allows for sensitive and robust analysis by GC-MS/MS. scispec.co.th

Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector where degradation primarily occurs. oup.comnih.gov Combined with fast GC methods (short columns, high flow rates, and rapid temperature programming), the exposure time to high temperatures is minimized, allowing for the analysis of the intact carbamate. oup.comnih.gov

GC-MS is invaluable for confirming the identity of the derivatives or the intact molecule by providing both retention time and a mass spectrum, which serves as a molecular fingerprint. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is an effective alternative to both HPLC and GC, particularly for the analysis of polar and thermally labile compounds. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, enabling fast and efficient separations. chromatographytoday.com

For highly polar analytes, the polarity of the mobile phase is increased by adding a co-solvent (modifier), such as methanol. wiley.com The addition of small amounts of water or additives like ammonium (B1175870) acetate (B1210297) to the modifier can further enhance the elution and peak shape of very polar compounds. wiley.comresearchgate.net SFC is viewed as an orthogonal technique to reversed-phase LC, offering a different separation mechanism that can resolve compounds that are difficult to separate by HPLC. researchgate.net The coupling of SFC with mass spectrometry (SFC-MS) provides the high sensitivity and selectivity needed for complex research applications. chromatographyonline.com

Spectroscopic Characterization in Research

Spectroscopic methods are essential for the unambiguous structural elucidation of molecules like ethyl N-(4-aminophenyl)carbamate and for identifying their transformation products in biological or environmental systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl N-(4-aminophenyl)carbamate, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals confirming its structure.

¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group protons, distinct signals for the aromatic protons on the phenyl ring (appearing as two doublets due to the para-substitution pattern), and singlets for the amine (-NH₂) and carbamate (-NH-) protons. researchgate.net

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group (typically in the 150-170 ppm range), the aromatic carbons, and the two carbons of the ethyl group. chemicalbook.com

NMR is also used to determine the purity and concentration of analytical standards, which is crucial for accurate quantitative analysis by other methods. scienceopen.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl N-(4-aminophenyl)carbamate

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃ ~1.2 (triplet) ~15
Ethyl -CH₂- ~4.1 (quartet) ~61
Aromatic C-H (ortho to -NH₂) ~6.6 (doublet) ~115
Aromatic C-H (ortho to -NHCOO-) ~7.2 (doublet) ~122
Aromatic C (ipso to -NH₂) - ~142
Aromatic C (ipso to -NHCOO-) - ~130
Carbamate C=O - ~154
Carbamate N-H Variable (broad singlet) -
Amine N-H₂ Variable (broad singlet) -

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. organicchemistrydata.orgpitt.edu

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like LC, is a critical tool for identifying metabolites. ijpras.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. ijpras.com This fragmentation pattern provides structural information that is crucial for identifying the compound and its metabolites. The fragmentation of ethyl N-(4-aminophenyl)carbamate in positive ion mode typically involves the protonated molecule [M+H]⁺ at an m/z of 181.0972. nih.gov Collision-induced dissociation (CID) of this precursor ion generates a characteristic pattern of fragment ions. nih.gov

By comparing the retention time, accurate mass, and MS/MS fragmentation pattern of an unknown analyte in a sample to those of an authentic reference standard, a confident (Level 1) identification can be made. nih.gov This approach is fundamental in metabolism studies to track the fate of the parent compound and characterize the structures of its biotransformation products. ixcela.com

Table 3: LC-MS/MS Fragmentation Data for Ethyl N-(4-aminophenyl)carbamate

Parameter Value
Precursor Ion (Adduct) 181.0972 ([M+H]⁺)
Ionization Mode Positive ESI
Fragmentation Mode Collision-Induced Dissociation (CID)
Major Fragment Ions (m/z) 135.0553, 107.0611, 93.0588, 92.0513, 109.0764

| Source | PubChem CID 12731941 nih.gov |

Derivatization Strategies for Enhanced Detection in Research Matrices

Derivatization is a key strategy in analytical chemistry to modify an analyte to make it more suitable for a particular analytical technique, often leading to enhanced sensitivity and selectivity. For carbamates, including aromatic carbamates structurally related to ethyl N-(4-aminophenyl)-N-methylcarbamate, derivatization is frequently employed to improve their detectability in gas chromatography (GC) and liquid chromatography (LC).

9-Xanthydrol: This reagent has been successfully used for the derivatization of various N-methylcarbamate pesticides for analysis by gas chromatography-mass spectrometry (GC-MS). The reaction typically involves the acidic hydrolysis of the carbamate to release methylamine, which then reacts with 9-xanthydrol to form a stable, fluorescent derivative. This approach significantly enhances the sensitivity and allows for the determination of trace levels of carbamates in environmental samples. For instance, a study on the determination of five carbamate pesticides in surface water utilized derivatization with 9-xanthydrol, achieving quantification limits in the low nanogram-per-liter range. The derivatization is typically carried out in an acidic medium at an elevated temperature to ensure complete reaction.

Table 1: Exemplary Reaction Conditions for Derivatization of Carbamate Pesticides with 9-Xanthydrol

ParameterCondition
Derivatizing Agent9-Xanthydrol
MediumAcidic (e.g., HCl)
Temperature60°C
Reaction Time60 minutes
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)

This table presents generalized conditions based on studies with other carbamate pesticides and not specifically this compound.

N-(4-aminophenyl)piperidine: Research has demonstrated the utility of N-(4-aminophenyl)piperidine as a derivatizing agent to enhance the detection of organic acids in liquid chromatography-mass spectrometry (LC-MS). This reagent is particularly effective in improving ionization efficiency in the positive ion mode, leading to substantial increases in sensitivity. While direct application of N-(4-aminophenyl)piperidine for the derivatization of carbamates has not been documented in the available literature, its high proton affinity suggests it could be a promising candidate for enhancing the MS detection of carbamates like this compound, which possess a secondary amine group that could potentially be targeted for derivatization. Further research would be necessary to explore this potential application.

Post-column derivatization is a powerful technique in high-performance liquid chromatography (HPLC) for the analysis of compounds that lack a strong chromophore or fluorophore. For N-methylcarbamates, a widely adopted post-column derivatization method involves a two-step process. First, the carbamates are separated by reverse-phase HPLC. After the column, the eluent is mixed with a strong base (e.g., sodium hydroxide) and heated to hydrolyze the carbamate ester bond, which liberates methylamine. In the second step, the methylamine is reacted with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. This methodology is the basis for official analytical methods for the determination of carbamate pesticides in various matrices.

Table 2: Typical Parameters for Post-Column Derivatization of N-Methylcarbamates

StepReagent/ConditionPurpose
Separation Reverse-phase HPLCChromatographic separation of carbamates
Hydrolysis Sodium Hydroxide (NaOH) at elevated temperatureCleavage of the carbamate to yield methylamine
Derivatization o-Phthalaldehyde (OPA) and 2-MercaptoethanolFormation of a fluorescent isoindole derivative
Detection Fluorescence Detector (e.g., Ex: 330 nm, Em: 465 nm)Sensitive and selective detection of the derivative

This table outlines a general procedure for N-methylcarbamates; specific optimization for this compound would be required.

Bioanalytical Method Development for In Vitro Samples

The development of robust bioanalytical methods is crucial for studying the behavior of this compound in in vitro systems, such as cell cultures or microsomal incubations. These methods are essential for understanding its metabolism, stability, and potential interactions with biological systems.

A comprehensive search of the scientific literature did not yield specific bioanalytical methods developed exclusively for the determination of this compound in in vitro samples. However, based on the analytical techniques used for structurally similar aromatic carbamates, a general approach to method development can be outlined.

A typical bioanalytical method for a compound like this compound would likely involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for quantification in complex biological matrices.

Table 3: Hypothetical Bioanalytical Method Parameters for this compound in In Vitro Samples

ParameterDescription
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.
Chromatography Reverse-phase HPLC with a C18 column to achieve separation from metabolites and endogenous compounds.
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Ionization Electrospray ionization (ESI) in the positive ion mode.
Mass Spectrometry Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Internal Standard A stable isotope-labeled analog of the analyte or a structurally similar compound to correct for matrix effects and variability.

This table presents a projected methodology, as specific validated methods for this compound were not found in the reviewed literature.

Method validation would be a critical component of developing a reliable bioanalytical assay. This would involve assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to regulatory guidelines. Such a validated method would be instrumental in advancing the research on the in vitro pharmacology and toxicology of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Published research containing specific quantum chemical calculations for ethyl N-(4-aminophenyl)-N-methylcarbamate is not available. Therefore, detailed discussions on the application of methods like DFT, HOMO-LUMO, NBO, and QTAIM analysis for this compound cannot be provided.

Density Functional Theory (DFT) Applications

There are no specific DFT studies available in the scientific literature for this compound.

HOMO-LUMO Energy Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound has not been reported in published research.

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis to investigate hyperconjugative interactions and charge delocalization for this compound is not found in the available literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A QTAIM analysis to characterize the bonding and topology of this compound has not been documented in scientific publications.

Molecular Dynamics Simulations

Protein-Ligand Interaction Modeling

There are no published molecular dynamics simulations or protein-ligand interaction models specifically involving this compound.

Conformational Ensemble Analysis

No studies detailing the conformational landscape, including the identification of low-energy conformers, rotational barriers, and the relative populations of different spatial arrangements of this compound, were found.

Mechanistic Studies through Computational Approaches

Reaction Pathway Analysis

There is no available research that computationally investigates the reaction pathways involving this compound. This includes the exploration of potential energy surfaces for reactions such as hydrolysis, oxidation, or other transformations, and the identification of intermediates and reaction coordinates.

Transition State Characterization

Without reaction pathway analyses, there are consequently no published characterizations of transition states for reactions involving this compound. Information regarding the geometry, energy, and vibrational frequencies of transition state structures is not available.

Applications in Chemical Biology and Materials Science Research

Probes for Biological Systems Investigation

The unique structure of ethyl N-(4-aminophenyl)-N-methylcarbamate, featuring a carbamate (B1207046) linkage and an aromatic amine, suggests its potential as a valuable tool for probing biological systems.

Use as Biochemical Tools in Enzyme Studies

Carbamates are recognized for their role in medicinal chemistry, often serving as surrogates for peptide bonds due to their chemical stability and ability to permeate cell membranes. nih.gov The carbamate functionality can engage in hydrogen bonding and imposes conformational constraints, which can be pivotal for interactions with enzymes or receptors. nih.gov While direct studies involving this compound in enzyme assays are not extensively documented, the broader class of N-methylcarbamates has been a subject of interest in enzyme-linked immunosorbent assays (ELISAs), particularly for the detection of pesticides. This suggests a potential avenue for the application of this compound in the development of new enzyme-based analytical methods.

Application in Cell Permeability Research

Chemical Reaction Development and Catalysis

The reactivity of the functional groups within this compound positions it as a versatile molecule in the realm of organic synthesis and catalysis.

Role as Reagents or Building Blocks in Organic Transformations

This compound can serve as a valuable intermediate or building block in the synthesis of more complex molecules. The presence of a primary aromatic amine and a carbamate group allows for a range of chemical modifications. For instance, similar aminoalkylphenyl carbamates are synthesized and utilized as key intermediates in multi-step organic syntheses. google.com The aromatic amine can undergo diazotization followed by a variety of substitution reactions, while the carbamate moiety can be manipulated or can influence the reactivity of the aromatic ring. Its structural relative, ethyl N-(4-aminophenyl)carbamate, is commercially available and used as a building block in chemical synthesis. matrix-fine-chemicals.comsigmaaldrich.com

Compound NameCAS NumberMolecular FormulaApplication
This compound1040322-97-1C₁₀H₁₄N₂O₂Potential intermediate in organic synthesis
Ethyl N-(4-aminophenyl)carbamate57399-97-0C₉H₁₂N₂O₂Building block in chemical synthesis
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate90870-20-5C₁₀H₁₂N₂O₄Synthetic intermediate

Application in Functional Group Protection/Deprotection Strategies

Carbamates are widely employed as protecting groups for amines in organic synthesis. orgsyn.orgacs.org The carbamate group effectively reduces the nucleophilicity of the amine, allowing other parts of the molecule to undergo reaction selectively. orgsyn.org The ethyl carbamate group in this compound can, in principle, serve as a protecting group for the secondary amine. The stability of the carbamate and the conditions required for its removal are critical considerations in its application as a protecting group. While various carbamate protecting groups like Boc, Cbz, and Fmoc are more common, the ethyl carbamate offers another option with potentially different deprotection conditions, contributing to the orthogonality of protecting group strategies in complex syntheses.

Protecting GroupCommon Reagents for IntroductionCommon Deprotection Conditions
BocDi-tert-butyl dicarbonateStrong acid (e.g., TFA)
CbzBenzyl chloroformateCatalytic hydrogenation
FmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)
Ethyl CarbamateEthyl chloroformateAcidic or basic hydrolysis

Environmental Bioremediation Research

Currently, there is a lack of specific research detailing the application of this compound in environmental bioremediation. However, the general class of carbamates includes many pesticides, and research into their environmental fate and degradation pathways is an active area. Future studies could explore the potential for microorganisms to degrade this compound, which could have implications for the bioremediation of environments contaminated with structurally related compounds.

Enzymatic Degradation of Carbamates by Microorganisms

The biodegradation of carbamates, a class of organic compounds that includes this compound, is a significant area of research, particularly for environmental remediation. plos.orgnih.gov The primary mechanism for the initial breakdown of pesticide carbamates in biological systems is hydrolysis, a reaction catalyzed by a group of enzymes known as carboxyl ester hydrolases (EC 3.1.1). nih.gov These enzymes are part of the larger family of ester hydrolases that act on various ester linkages. nih.gov

Microorganisms have demonstrated the ability to degrade carbamate pesticides. researchgate.net Various bacterial genera, including Blastobacter, Arthrobacter, Pseudomonas, Achromobacter, and Micrococcus, have been reported to possess carboxylesterases capable of hydrolyzing carbamates. nih.gov The enzymatic action breaks the carbamate ester bond, leading to the formation of more water-soluble and generally less toxic compounds that can be further metabolized by the microorganisms. nih.gov This process is a critical first step in the natural attenuation and bioremediation of environments contaminated with carbamate-based compounds. plos.orgnih.gov While polyurethane (PU) degradation by microorganisms has been studied, with enzymes like esterases and proteases being implicated, the biological routes for breaking down many carbamate-based xenobiotics and polymers are still not fully understood. nih.gov

The efficiency of enzymatic degradation can be influenced by environmental conditions. For instance, while PUs are not readily used by microorganisms as a carbon or nitrogen source under strict anaerobic conditions, some aerobic bacteria, such as those from the Comamonas genus, have been shown to utilize polyester (B1180765) PU for this purpose. nih.gov

Functional Metagenomics for Enzyme Discovery

Identifying novel and efficient carbamate-degrading enzymes is crucial for developing bioremediation technologies. nih.gov Functional metagenomics has emerged as a powerful tool for this purpose, allowing researchers to explore the genetic potential of uncultivated microorganisms, which constitute a large portion of most microbial ecosystems. nih.gov This approach involves constructing metagenomic libraries from environmental DNA (e.g., from soil or the gut microbiome of animals) and then screening these libraries for specific enzymatic activities.

A notable example of this approach is the mining of the bovine rumen microbiome for enzymes capable of degrading carbamates. plos.org The rumen is a highly diverse microbial ecosystem, making it a promising source for discovering novel enzymes with unique properties. nih.gov In one such study, a multi-step, activity-based screening strategy was employed to identify new esterases that could hydrolyze both polyurethane and pesticide carbamates like fenobucarb. plos.org

This research led to the discovery of 26 clones with esterase activity that could degrade at least one of the targeted carbamate compounds. nih.gov One particularly active clone was found to produce a novel carboxyl-ester hydrolase, named CE_Ubrb, which belongs to the lipolytic family IV. plos.orgnih.gov This was a significant finding as previously known carbamate-degrading enzymes primarily belonged to family VII. plos.org The versatility of such newly discovered enzymes suggests their potential for various industrial applications, including the breakdown of contaminating compounds in the environment. nih.gov

The table below summarizes the characteristics of enzymes with more than 25% identity to the novel carbamate-degrading enzyme CE_Ubrb, highlighting the diversity of enzymes that can be identified through functional metagenomics.

Enzyme NameOrganismLipolytic FamilyGenBank Accession No.Identity with CE_Ubrb (%)
CarboxylesteraseUncultured bacteriumIVKAF6207802.175
CarboxylesterasePrevotella sp. P5-119IVOAY03485.155
EsterasePrevotella sp. MA2016IVKKT10784.155
CarboxylesterasePrevotella brevisIVKUK94672.154
EsterasePrevotella sp. P5-60IVOAU86979.154
CarboxylesteraseCaproiciproducens sp. KCTC 15554IVAVS06282.153
CarboxylesterasePrevotella sp. HUN104IVKUP38140.153
CarboxylesterasePrevotella sp. oral taxon 300IVKQM16972.153
CarboxylesterasePrevotella oulorumIVEEM00465.153
EsteraseBacteroidetes oral taxon 274IVEFW31211.153

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Carbamate (B1207046) Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic understanding of the interactions of chemical compounds within biological systems. For carbamates, which are known for their diverse biological activities, a multi-omics approach could elucidate their mechanisms of action and identify potential biomarkers of exposure or effect.

Future research on ethyl N-(4-aminophenyl)-N-methylcarbamate could benefit from a multi-omics strategy to investigate its metabolic fate and cellular impact. For instance, transcriptomic analysis could reveal changes in gene expression in response to exposure, while proteomics could identify protein targets and pathway perturbations. Metabolomics would offer insights into the downstream effects on cellular metabolism. A comprehensive multi-omics analysis of carbamate-resistant Pseudomonas aeruginosa has demonstrated the power of this approach in elucidating resistance mechanisms by revealing changes in lipopolysaccharide modification and various metabolic pathways. nih.gov Such integrated analyses are crucial for building a comprehensive picture of a compound's biological footprint. nih.govmdpi.com

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics DisciplinePotential Application for this compoundExpected Insights
Transcriptomics Analysis of mRNA expression changes in cells or tissues upon exposure.Identification of responsive genes and perturbed cellular pathways.
Proteomics Identification of protein binding partners and post-translational modifications.Elucidation of molecular targets and mechanisms of action.
Metabolomics Profiling of endogenous metabolite changes following exposure.Understanding of the impact on cellular metabolism and metabolic fate.
Integrated Multi-Omics Combination of data from all "omics" levels.A systems-level understanding of the biological effects and potential toxicity pathways. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties, biological activities, and toxicities. For carbamates, quantitative structure-activity relationship (QSTR) and quantitative structure-toxicity relationship (QSTR) models have been developed to predict their biological effects. mdpi.com These models utilize molecular descriptors to correlate the chemical structure of carbamates with their observed activities. mdpi.com

For this compound, advanced computational methods could be employed to predict its physicochemical properties, potential biological targets, and metabolic stability. Molecular docking studies, for instance, could predict its binding affinity to various enzymes, such as acetylcholinesterase, a known target for many carbamates. mdpi.com Furthermore, density functional theory (DFT) calculations can provide insights into its electronic structure and reactivity, aiding in the design of new derivatives with tailored properties. acs.org The development of predictive models for the bioactivity of small molecules is a rapidly advancing field, with a continuous focus on improving accuracy and reproducibility. nih.gov

Table 2: Computational Modeling Techniques for this compound

Modeling TechniqueApplicationPredicted Parameters
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure.Efficacy, potency. bio-itworld.com
Quantitative Structure-Toxicity Relationship (QSTR) Predicting toxicity based on chemical structure.Acute toxicity, carcinogenicity. mdpi.comresearchgate.net
Molecular Docking Simulating the binding of the molecule to a target protein.Binding affinity, binding mode. mdpi.com
Density Functional Theory (DFT) Calculating electronic structure and properties.Reactivity, spectral properties, conformational stability. acs.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule over time.Conformational changes, interactions with solvent and biological macromolecules.

Novel Synthetic Strategies for Complex Carbamate Architectures

The synthesis of carbamates is a well-established field, yet the development of novel, more efficient, and environmentally friendly synthetic methods remains an active area of research. Classical methods often involve hazardous reagents like phosgene. researchgate.netresearchgate.net Modern approaches focus on greener alternatives, such as the use of carbon dioxide as a C1 source. researchgate.netnih.gov

Future synthetic research related to this compound could explore the development of novel catalytic systems for its synthesis or the creation of more complex derivatives. For example, metal-catalyzed reactions could offer new routes to functionalized analogs. mdpi.com The ring-opening of cyclic carbonates with amino acids in water represents a green and efficient method for producing highly functionalized carbamates. rsc.org Additionally, continuous flow synthesis offers a safer and more scalable alternative to traditional batch processes for carbamate production. nih.govacs.org

Table 3: Emerging Synthetic Strategies for Carbamates

Synthetic StrategyDescriptionAdvantages
CO2 as a C1 Source Utilization of carbon dioxide as a renewable and non-toxic reagent for carbamate synthesis. researchgate.netGreen, sustainable, atom-economical.
Catalytic Methods Employment of metal or organocatalysts to facilitate carbamate formation under milder conditions. mdpi.comHigh efficiency, selectivity, and functional group tolerance.
Ring-Opening of Cyclic Carbonates Reaction of cyclic carbonates with amines to form hydroxy-functionalized carbamates. rsc.orgAccess to complex and functionalized architectures.
Continuous Flow Synthesis Performing the synthesis in a continuous reactor system. nih.govacs.orgImproved safety, scalability, and process control.
Photochemical Methods Light-induced synthesis or modification of carbamates.Spatiotemporal control over the reaction. nih.govrsc.org

Expanding Applications in Advanced Materials Science

Carbamates are not only biologically active molecules but also versatile building blocks for advanced materials. The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with a wide range of applications. wikipedia.org The ability to form sequence-defined polycarbamates opens up possibilities for creating novel functional materials with precisely controlled properties. acs.orgnih.gov

The structure of this compound, featuring both a carbamate and an aromatic amine, suggests its potential as a monomer for the synthesis of novel polymers. These polymers could possess interesting properties for applications in areas such as electronics, coatings, or biomedical devices. For instance, the incorporation of this monomer into polyurethane chains could modify the material's thermal, mechanical, or optical properties. Furthermore, the photoreactive nature of some carbamate derivatives suggests potential applications in photolithography and the development of photoresponsive materials. acs.orgresearchgate.net

Table 4: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compoundDesired Material Properties
Polymer Chemistry Monomer for the synthesis of polyurethanes or other polymers. nih.govontosight.aiEnhanced thermal stability, specific mechanical properties, tailored refractive index.
Functional Coatings Component of protective or functional surface coatings.Scratch resistance, UV stability, anti-corrosion.
Biomaterials Building block for biocompatible or biodegradable polymers. nih.govControlled degradation rates, biocompatibility, drug delivery capabilities.
Photoresponsive Materials Precursor for materials that change properties upon light exposure. acs.orgPhotodegradability, photo-induced crosslinking, optical data storage.

Q & A

Q. Table 2: Common Data Contradictions and Solutions

Contradiction TypeExampleResolution StrategySource
Spectral ShiftsIR C=O stretch varies by 10 cm⁻¹Validate via X-ray crystallography
Biological Activity VarianceIC₅₀ differs by >50%Re-test under standardized assays
Solubility DiscrepanciesPoor vs. moderate solubilityVerify co-solvent use and pH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.